molecular formula C13H9Br2F3N2O2 B10959097 4-bromobenzyl 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

4-bromobenzyl 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B10959097
M. Wt: 442.03 g/mol
InChI Key: WHTIRWXEVZATQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromobenzyl 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate: is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a pyrazole ring, along with a carboxylate ester group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromobenzyl 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Bromine and Trifluoromethyl Groups: The bromine and trifluoromethyl groups are introduced through electrophilic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while the trifluoromethyl group can be introduced using trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with 4-bromobenzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.

    Purification: The crude product is purified using techniques like recrystallization, column chromatography, or distillation.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the bromine atoms, converting them to hydrogen atoms.

    Substitution: The bromine atoms can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal catalysis.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.

    Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine

    Drug Development: Investigated as a potential lead compound for developing new pharmaceuticals.

    Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-bromobenzyl 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atoms can participate in halogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Complexity : The presence of both bromine and trifluoromethyl groups on the pyrazole ring, along with the carboxylate ester, makes it structurally unique.
  • Reactivity : The compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group, providing a unique balance.
  • Applications : Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility compared to similar compounds.

Properties

Molecular Formula

C13H9Br2F3N2O2

Molecular Weight

442.03 g/mol

IUPAC Name

(4-bromophenyl)methyl 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H9Br2F3N2O2/c1-20-10(9(15)11(19-20)13(16,17)18)12(21)22-6-7-2-4-8(14)5-3-7/h2-5H,6H2,1H3

InChI Key

WHTIRWXEVZATQX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)OCC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.